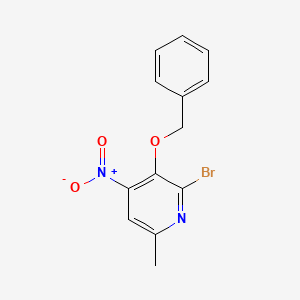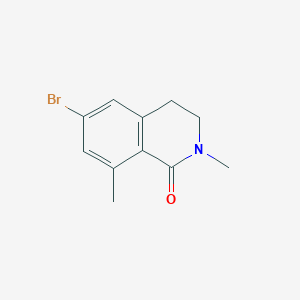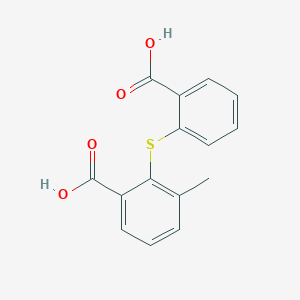
2-(2-Carboxyphenylthio)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxyphenylthio)-3-methylbenzoic acid is an organic compound that features a carboxylic acid group and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-mercaptobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the chlorinated carbon of 2-chlorobenzoic acid, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(2-Carboxyphenylthio)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(2-Carboxyphenylthio)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thioether and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(Carboxyphenyl)iminodiacetic acid: Similar in structure but contains an iminodiacetic acid moiety instead of a thioether linkage.
2-(2-Carboxyphenylthio)benzoic acid: Lacks the methyl group present in 2-(2-Carboxyphenylthio)-3-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both a thioether linkage and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. The methyl group also adds to its uniqueness by influencing its steric and electronic properties.
属性
分子式 |
C15H12O4S |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-(2-carboxyphenyl)sulfanyl-3-methylbenzoic acid |
InChI |
InChI=1S/C15H12O4S/c1-9-5-4-7-11(15(18)19)13(9)20-12-8-3-2-6-10(12)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI 键 |
KPOSCIRZBFTVGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)O)SC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13921025.png)
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
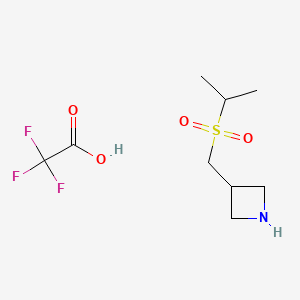
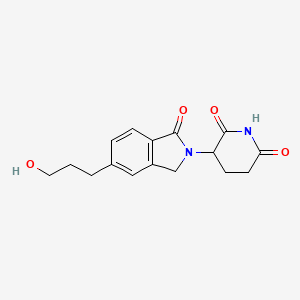
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
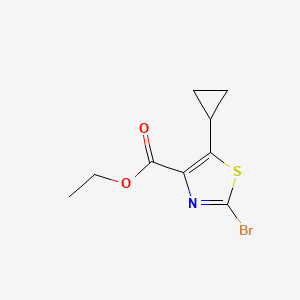
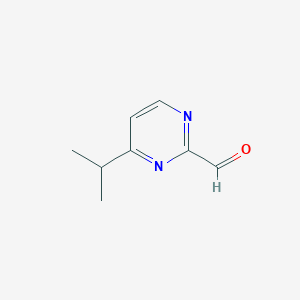
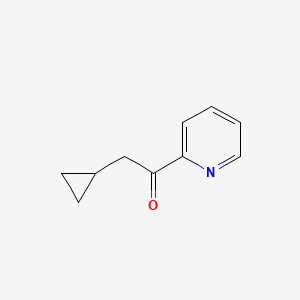
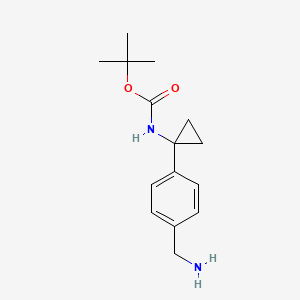
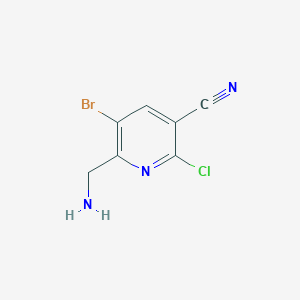
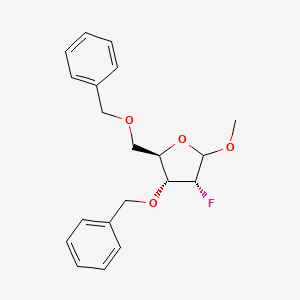
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
